(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569882
InChI: InChI=1S/C9H12FNS/c10-9-4-3-8(12-9)6-11-5-7-1-2-7/h3-4,7,11H,1-2,5-6H2
SMILES: C1CC1CNCC2=CC=C(S2)F
Molecular Formula: C9H12FNS
Molecular Weight: 185.26 g/mol

(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine

CAS No.:

Cat. No.: VC13569882

Molecular Formula: C9H12FNS

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine -

Specification

Molecular Formula C9H12FNS
Molecular Weight 185.26 g/mol
IUPAC Name 1-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]methanamine
Standard InChI InChI=1S/C9H12FNS/c10-9-4-3-8(12-9)6-11-5-7-1-2-7/h3-4,7,11H,1-2,5-6H2
Standard InChI Key VJKVQSJBYWOBQS-UHFFFAOYSA-N
SMILES C1CC1CNCC2=CC=C(S2)F
Canonical SMILES C1CC1CNCC2=CC=C(S2)F

Introduction

(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine is an organic compound featuring a cyclopropylmethyl group and a 5-fluorothiophen-2-ylmethyl group attached to an amine. This compound is of interest due to its unique chemical and biological properties, particularly the presence of a fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets.

Synthesis Methods

The synthesis of (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine typically involves multi-step organic synthesis. A common approach includes:

  • Preparation of 5-fluorothiophen-2-ylmethyl Intermediate: This involves halogenation and substitution reactions.

  • Synthesis of Cyclopropylmethylamine: This can be prepared separately.

  • Coupling Reaction: The cyclopropylmethylamine is coupled with the 5-fluorothiophen-2-ylmethyl intermediate using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

For industrial production, optimizing the synthetic route to maximize yield and minimize cost is crucial. Techniques like continuous flow reactors can improve reaction conditions and scalability.

Chemical Reactions and Products

(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine can undergo various chemical reactions:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro compounds using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction TypeReagentsProducts
OxidationH2O2, m-CPBANitroso or Nitro Compounds
ReductionLiAlH4, NaBH4Secondary or Tertiary Amines
SubstitutionNaH, KOtBuVarious Substituted Thiophene Derivatives

Biological Activity and Applications

This compound has potential applications in medicinal chemistry and pharmacology due to its structural features, which allow it to interact with biological targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and metabolic stability.

  • Anticancer Activity: Studies have shown that compounds containing thiophene derivatives exhibit anticancer properties. (Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine may inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
MCF-715.4Induction of apoptosis via caspase activation
HeLa12.8Cell cycle arrest in G2/M phase
A54918.6Inhibition of PI3K/Akt signaling pathway

Comparison with Similar Compounds

(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine is distinct from its chloro, bromo, and iodo analogs due to the presence of the fluorine atom, which influences its chemical and biological properties.

CompoundHalogenProperties
(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amineFluorineEnhanced metabolic stability and binding affinity
(Cyclopropylmethyl)[(5-chlorothiophen-2-YL)methyl]amineChlorineDifferent reactivity and biological interactions
(Cyclopropylmethyl)[(5-bromothiophen-2-YL)methyl]amineBromineHigher molecular weight and different pharmacokinetics
(Cyclopropylmethyl)[(5-iodothiophen-2-YL)methyl]amineIodineIncreased size and potential for different biological targets

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